(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine
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Overview
Description
(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenanthrene moiety with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the phenanthrene derivative, followed by the introduction of the methoxy groups through methylation reactions. The final step involves the formation of the pyrrolidine ring via cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce partially or fully reduced phenanthrene compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecules and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3,6-Dimethoxyphenanthren-9-yl)methyl]pyrrolidine
- (2S)-2-[(3,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine
- (2S)-2-[(3,6,7-Trimethoxyphenanthren-10-yl)methyl]pyrrolidine
Uniqueness
Compared to similar compounds, (2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine stands out due to the specific positioning of the methoxy groups on the phenanthrene ring. This unique arrangement influences its chemical reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
51693-23-3 |
---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-2-[(3,6,7-trimethoxyphenanthren-9-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO3/c1-24-17-7-6-14-9-15(10-16-5-4-8-23-16)19-12-21(25-2)22(26-3)13-20(19)18(14)11-17/h6-7,9,11-13,16,23H,4-5,8,10H2,1-3H3/t16-/m0/s1 |
InChI Key |
AIAJYHJEIXNZGS-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC2=C3C=C(C(=CC3=C(C=C2C=C1)C[C@@H]4CCCN4)OC)OC |
Canonical SMILES |
COC1=CC2=C3C=C(C(=CC3=C(C=C2C=C1)CC4CCCN4)OC)OC |
Origin of Product |
United States |
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